Tibesaikosaponin V

Description

BenchChem offers high-quality Tibesaikosaponin V suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tibesaikosaponin V including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

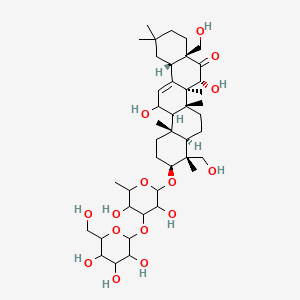

Molecular Formula |

C42H68O15 |

|---|---|

Molecular Weight |

813.0 g/mol |

IUPAC Name |

(4aS,6R,6aS,6bR,8aR,9R,10S,12aS,13R,14bS)-10-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,13-dihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-3,4,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-1H-picen-5-one |

InChI |

InChI=1S/C42H68O15/c1-19-26(47)31(57-35-29(50)28(49)27(48)23(16-43)55-35)30(51)36(54-19)56-25-9-10-38(4)24(39(25,5)17-44)8-11-40(6)32(38)22(46)14-20-21-15-37(2,3)12-13-42(21,18-45)34(53)33(52)41(20,40)7/h14,19,21-33,35-36,43-52H,8-13,15-18H2,1-7H3/t19?,21-,22+,23?,24+,25-,26?,27?,28?,29?,30?,31?,32?,33-,35?,36?,38-,39-,40+,41-,42+/m0/s1 |

InChI Key |

ONZYNENDGFEXPD-RREPNKOLSA-N |

Isomeric SMILES |

CC1C(C(C(C(O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4(C3[C@@H](C=C5[C@]4([C@H](C(=O)[C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)O)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(C(C(=O)C6(C5CC(CC6)(C)C)CO)O)C)O)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Tibesaikosaponin V: A Technical Overview of its Discovery, Origin, and Putative Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tibesaikosaponin V, a recently identified triterpenoid saponin. It details the discovery and natural origin of this compound, outlining the experimental methodologies employed for its characterization. While specific biological data for Tibesaikosaponin V is not yet available, this paper summarizes the well-documented pharmacological activities and associated signaling pathways of the broader saikosaponin class to infer its potential therapeutic relevance. All quantitative data is presented in structured tables, and key experimental workflows and conceptual relationships are visualized using diagrams in the DOT language.

Discovery and Origin

Tibesaikosaponin V was first identified in the course of a systematic investigation into the chemical constituents of Bupleurum marginatum var. stenophyllum. This discovery was the result of advanced analytical techniques, specifically Ultra-Performance Liquid Chromatography coupled with Photodiode Array detection and Quadrupole Time-of-Flight Mass Spectrometry (UPLC-PDA-Q/TOF-MS). The saikosaponin profile of Bupleurum marginatum var. stenophyllum has been noted to be chemically similar to that of other related medicinal plants, namely Bupleurum chinense and Bupleurum marginatum.

The genus Bupleurum has a long history in traditional Chinese medicine, where the dried roots, known as Radix Bupleuri, are used to treat a variety of ailments. Saikosaponins are the primary bioactive components of Radix Bupleuri. The identification of novel saikosaponins like Tibesaikosaponin V from less common varieties such as Bupleurum marginatum var. stenophyllum expands the known chemical diversity of this important class of natural products.

Experimental Protocols

Extraction and Purification of Total Saikosaponins

The following protocol details a representative method for the extraction and purification of total saikosaponins from Bupleurum marginatum var. stenophyllum, which would include Tibesaikosaponin V.

-

Pulverization and Extraction: The plant material is pulverized and then extracted twice with 10 volumes of 70% ethanol containing 0.05% ammonia water under reflux for 4 hours.

-

Concentration: The resulting extract is concentrated under reduced pressure.

-

Solvent Partitioning: The residue is sequentially extracted with petroleum ether, ethyl acetate, and water-saturated n-butanol. The water-saturated n-butanol fraction, containing the saikosaponins, is collected.

-

Macroporous Resin Chromatography: The n-butanol extract is subjected to column chromatography using D101 macroporous resin.

-

Elution: The column is eluted with a stepwise gradient of water, 30% ethanol, 70% ethanol, and 95% ethanol.

-

Fraction Collection: The 70% ethanol fraction, which is enriched with total saikosaponins, is collected for further analysis.

Identification and Structural Elucidation

The structural characterization of Tibesaikosaponin V was achieved using UPLC-PDA-Q/TOF-MS.

-

Chromatography: An ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm) was used with a mobile phase consisting of a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Mass Spectrometry: A Waters Vion IMS QTOF mass spectrometer was operated in negative ion mode using electrospray ionization (ESI). Data was acquired in both data-dependent (DDA) and data-independent (MSE) modes.

-

Structural Elucidation: The structure of Tibesaikosaponin V was determined by analyzing its retention time, accurate mass measurement of the precursor ion, and the fragmentation pattern observed in the MS/MS spectrum.

Quantitative Data

The key analytical data for the identification of Tibesaikosaponin V are summarized in the table below.

| Parameter | Value |

| Retention Time (min) | 12.86 |

| [M-H]- (m/z) | 925.4965 |

| MS/MS Fragments (m/z) | 793.4548, 631.4021, 469.3495 |

Putative Biological Activity and Signaling Pathways of Saikosaponins

As of the latest available data, no specific studies have been published on the biological activity or the signaling pathways directly modulated by Tibesaikosaponin V. However, the extensive research on other saikosaponins, particularly Saikosaponin A (SSa) and Saikosaponin D (SSd), provides a strong basis for inferring its potential pharmacological effects. Saikosaponins are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.

Anti-inflammatory Activity

Saikosaponins are well-documented for their potent anti-inflammatory properties. They are known to inhibit the production of pro-inflammatory mediators and regulate key inflammatory signaling pathways.

Anti-cancer Activity

Several saikosaponins have demonstrated significant anti-tumor effects in various cancer cell lines. The proposed mechanisms include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

Conclusion and Future Directions

The discovery of Tibesaikosaponin V in Bupleurum marginatum var. stenophyllum contributes to the growing library of known saikosaponins and highlights the potential of this plant species as a source of novel bioactive compounds. While the pharmacological profile of Tibesaikosaponin V remains to be elucidated, the well-established activities of other saikosaponins suggest that it may possess valuable therapeutic properties.

Future research should focus on the isolation of Tibesaikosaponin V in sufficient quantities to enable comprehensive biological evaluation. In vitro and in vivo studies are warranted to investigate its specific anti-inflammatory, anti-cancer, and immunomodulatory effects. Furthermore, elucidation of the specific molecular targets and signaling pathways modulated by Tibesaikosaponin V will be crucial for understanding its mechanism of action and for its potential development as a novel therapeutic agent.

Experimental Workflow Visualization

The Natural Occurrence of Tibesaikosaponin V: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tibesaikosaponin V, a recently identified triterpenoid diglycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of Tibesaikosaponin V, methodologies for its extraction and isolation, and an exploration of its biological activities, with a focus on its role in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of Tibesaikosaponin V

Tibesaikosaponin V is a novel saikosaponin that has been isolated from the roots of Bupleurum chinense DC., a perennial herb belonging to the Apiaceae family. Bupleurum chinense, commonly known as Chai Hu, is a well-known medicinal plant in traditional Chinese medicine, with a long history of use for treating various ailments. The roots of this plant are rich in a variety of bioactive compounds, primarily saikosaponins, which are oleanane-type triterpenoid saponins.

While Bupleurum chinense is the definitive natural source of Tibesaikosaponin V, the precise concentration of this specific saponin within the plant has not yet been extensively quantified in published literature. Quantitative analyses of Bupleurum chinense roots have traditionally focused on the more abundant saikosaponins, such as saikosaponin A and saikosaponin D.[1][2] These studies, however, provide a valuable context for the general saponin content in the plant.

Table 1: Quantitative Data of Major Saikosaponins in the Roots of Bupleurum chinense

| Saikosaponin | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Saikosaponin A | 0.85 - 5.23 | HPLC-MS | [1] |

| Saikosaponin D | 0.76 - 4.11 | HPLC-MS | [1] |

| Saikosaponin B2 | 0.12 - 0.98 | HPLC-MS | [1] |

| Tibesaikosaponin V | Not yet quantified in available literature | - | - |

Note: The concentrations of saikosaponins can vary significantly based on the plant's origin, age, and cultivation conditions.

Experimental Protocols

The isolation and purification of Tibesaikosaponin V from the roots of Bupleurum chinense involves a multi-step process that leverages the principles of natural product extraction and chromatography.

Extraction of Total Saponins

A general procedure for the extraction of total saikosaponins from Bupleurum chinense roots is as follows:

-

Material Preparation: Dried roots of Bupleurum chinense are pulverized into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered root material is typically extracted with methanol or ethanol at room temperature or under reflux. Methanol has been specifically used for the initial extraction leading to the isolation of Tibesaikosaponin V.

-

Concentration: The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of Tibesaikosaponin V

The isolation of Tibesaikosaponin V from the crude methanol extract is achieved through a combination of normal and reversed-phase column chromatography.

-

Initial Fractionation (Normal Phase): The crude methanol extract is subjected to normal-phase column chromatography on a silica gel column. The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification (Reversed Phase): Fractions containing Tibesaikosaponin V, as identified by TLC, are pooled and further purified using reversed-phase column chromatography (e.g., on an ODS column). Elution is typically carried out with a gradient of methanol and water.

-

Final Purification: The fractions containing the purified Tibesaikosaponin V are collected, and the solvent is evaporated to yield the pure compound. The purity of the isolated compound is then confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and its structure elucidated by spectroscopic methods including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathways

Recent studies have begun to shed light on the pharmacological activities of Tibesaikosaponin V. A notable biological effect is its inhibitory activity on adipogenesis, the process of fat cell formation.

Inhibition of Adipogenesis

Research has demonstrated that Tibesaikosaponin V can inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes. This anti-adipogenic effect suggests its potential as a therapeutic agent for obesity and related metabolic disorders. While the precise molecular mechanisms of Tibesaikosaponin V are still under investigation, the activities of other well-studied saikosaponins from Bupleurum chinense, such as Saikosaponin A and Saikosaponin D, provide valuable insights. These saikosaponins have been shown to inhibit adipogenesis through the modulation of key signaling pathways, including the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways.[3][4][5][6]

Proposed Signaling Pathway

Based on the known mechanisms of other saikosaponins and the confirmed anti-adipogenic activity of Tibesaikosaponin V, a putative signaling pathway can be proposed. It is hypothesized that Tibesaikosaponin V may exert its effects by activating AMPK and modulating the MAPK signaling cascade.

Activation of AMPK, a central regulator of cellular energy homeostasis, leads to the inhibition of anabolic pathways, such as fatty acid synthesis, and the activation of catabolic pathways. In the context of adipogenesis, AMPK activation can suppress the expression of key adipogenic transcription factors like peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).

The MAPK pathway, which includes ERK1/2, JNK, and p38, plays a complex role in adipocyte differentiation. Modulation of this pathway by Tibesaikosaponin V could also contribute to the inhibition of adipogenesis.

Conclusion and Future Directions

Tibesaikosaponin V, naturally occurring in the roots of Bupleurum chinense, represents a promising bioactive compound with potential anti-obesity effects. This guide has provided an overview of its natural source, a generalized protocol for its isolation, and a proposed mechanism of action based on its inhibitory effect on adipogenesis.

Future research should focus on several key areas:

-

Quantitative Analysis: Development of validated analytical methods, such as UPLC-MS/MS, to accurately quantify the concentration of Tibesaikosaponin V in Bupleurum chinense and other potential plant sources.

-

Protocol Optimization: Refinement and detailing of the extraction and purification protocols to improve the yield and purity of Tibesaikosaponin V.

-

Mechanism of Action: Elucidation of the precise molecular targets and signaling pathways directly modulated by Tibesaikosaponin V to confirm and expand upon the proposed anti-adipogenic mechanism.

-

In Vivo Studies: Investigation of the efficacy and safety of Tibesaikosaponin V in preclinical animal models of obesity and metabolic diseases.

Addressing these research gaps will be crucial for fully understanding the therapeutic potential of Tibesaikosaponin V and advancing its development as a potential pharmaceutical agent.

References

- 1. Quantitative and Differential Analysis between Bupleurum chinense DC. and Bupleurum scorzonerifolium Willd. Using HPLC-MS and GC-MS Coupled with Multivariate Statistical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell type-specific qualitative and quantitative analysis of saikosaponins in three Bupleurum species using laser microdissection and liquid chromatography-quadrupole/time of flight-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes [ouci.dntb.gov.ua]

- 5. Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Biosynthetic Pathway of Tibesaikosaponin V

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibesaikosaponin V is a triterpenoid saponin isolated from the roots of Bupleurum chinense DC., a plant with a long history of use in traditional medicine.[1] As with other saikosaponins, Tibesaikosaponin V is believed to contribute to the pharmacological properties of Bupleurum extracts. A thorough understanding of its biosynthetic pathway is crucial for the metabolic engineering of its production, the discovery of novel derivatives with enhanced therapeutic potential, and for ensuring the quality and consistency of herbal preparations. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Tibesaikosaponin V, including the key enzymatic steps, relevant quantitative data, and detailed experimental protocols for further research.

The Putative Biosynthetic Pathway of Tibesaikosaponin V

The biosynthesis of Tibesaikosaponin V, a complex triterpenoid glycoside, is a multi-step process that begins with the cyclization of a linear precursor and involves a series of specific oxidation and glycosylation reactions. While the complete enzymatic pathway has not been fully elucidated in Bupleurum chinense, a putative pathway can be constructed based on the known chemical structure of the closely related saikosaponin v-1 and the well-characterized biosynthesis of other oleanane-type saponins.[1][2]

The biosynthesis can be divided into three main stages:

-

Formation of the Triterpenoid Backbone: The pathway initiates with the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpenoid scaffold, β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase (BAS).[2]

-

Oxidative Modifications of the Aglycone: The β-amyrin backbone undergoes a series of regio- and stereospecific oxidations catalyzed by cytochrome P450 monooxygenases (P450s). Based on the structure of saikosaponin v-1, these modifications include hydroxylations at the C-16α, C-23, and C-28 positions, and the oxidation of the C-30 methyl group to a carboxylic acid.[1]

-

Glycosylation of the Aglycone: The final stage in the biosynthesis of Tibesaikosaponin V involves the attachment of sugar moieties to the oxidized aglycone, a process catalyzed by UDP-glycosyltransferases (UGTs). For saikosaponin v-1, this includes the attachment of a β-D-glucopyranosyl-(1→3)-β-D-fucopyranosyl disaccharide to the C-3 hydroxyl group and a xylitol ester linkage at the C-30 carboxylic acid.[1]

Key Enzymes in the Biosynthetic Pathway

The following table summarizes the key enzyme families and their proposed roles in the biosynthesis of Tibesaikosaponin V.

| Enzyme Family | Proposed Function | Substrate | Product |

| β-Amyrin Synthase (BAS) | Cyclization of 2,3-oxidosqualene | 2,3-Oxidosqualene | β-Amyrin |

| Cytochrome P450s (CYP716, CYP72 families) | Hydroxylation and Oxidation | β-Amyrin and its derivatives | Hydroxylated and oxidized β-amyrin derivatives |

| UDP-Glycosyltransferases (UGTs) | Glycosylation | Oxidized aglycone and UDP-sugars | Tibesaikosaponin V |

Quantitative Data

While specific quantitative data for the biosynthesis of Tibesaikosaponin V is not yet available in the literature, the following table provides hypothetical data based on typical values observed for other triterpenoid saponins in plant systems. This data can serve as a benchmark for future experimental work.

| Parameter | Value |

| β-Amyrin content in Bupleurum chinense roots | 0.1 - 0.5 mg/g dry weight |

| P450 enzyme (e.g., C-28 oxidase) Km for β-amyrin | 10 - 50 µM |

| P450 enzyme Vmax | 5 - 20 pmol/min/mg protein |

| UGT enzyme Km for saikogenin | 20 - 100 µM |

| UGT enzyme Km for UDP-glucose | 100 - 500 µM |

| UGT enzyme Vmax | 10 - 50 pmol/min/mg protein |

| Tibesaikosaponin V content in Bupleurum chinense roots | 0.05 - 0.2 mg/g dry weight |

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to elucidate and characterize the biosynthetic pathway of Tibesaikosaponin V.

Protocol 1: Heterologous Expression and Functional Characterization of a Candidate Cytochrome P450

Objective: To determine the enzymatic function of a candidate P450 gene from Bupleurum chinense in the biosynthesis of Tibesaikosaponin V.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Saccharomyces cerevisiae strain (e.g., WAT11)

-

Agrobacterium tumefaciens strain (e.g., GV3101)

-

β-amyrin standard

-

NADPH

-

Yeast extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4, 1 mM EDTA, 1 mM DTT)

-

GC-MS or LC-MS system

Methodology:

-

Gene Cloning: Isolate the full-length cDNA of the candidate P450 gene from B. chinense and clone it into the yeast expression vector.

-

Yeast Transformation: Transform the expression construct into the S. cerevisiae strain.

-

Protein Expression: Grow the transformed yeast in induction medium (e.g., SC-Ura galactose medium) to induce protein expression.

-

Microsome Isolation: Harvest the yeast cells, disrupt them (e.g., by glass bead vortexing), and isolate the microsomal fraction by differential centrifugation.

-

In Vitro Enzyme Assay: Resuspend the microsomal fraction in reaction buffer. Add the substrate (β-amyrin) and the cofactor (NADPH). Incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Extraction and Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extracts by GC-MS or LC-MS to identify the reaction products by comparing their mass spectra and retention times with authentic standards.

Protocol 2: In Vitro Assay for a Candidate UDP-Glycosyltransferase

Objective: To determine the glycosylation activity of a candidate UGT gene from Bupleurum chinense.

Materials:

-

E. coli expression vector (e.g., pGEX-4T-1)

-

E. coli strain (e.g., BL21(DE3))

-

Putative aglycone substrate (e.g., a hydroxylated derivative of β-amyrin)

-

UDP-sugar donors (e.g., UDP-glucose, UDP-fucose)

-

Protein purification resin (e.g., Glutathione Sepharose)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

-

HPLC-MS system

Methodology:

-

Gene Cloning and Protein Expression: Clone the candidate UGT gene into the E. coli expression vector and express the recombinant protein.

-

Protein Purification: Purify the recombinant UGT using affinity chromatography.

-

Enzyme Assay: Set up a reaction mixture containing the purified enzyme, the aglycone substrate, and the UDP-sugar donor in the reaction buffer. Incubate at an optimal temperature (e.g., 37°C).

-

Product Analysis: Terminate the reaction and analyze the reaction mixture by HPLC-MS to identify the glycosylated products.

Visualizations

Biosynthetic Pathway of Tibesaikosaponin V

References

The Hypothesized Anti-Obesity Mechanism of Tibesaikosaponin V: A Technical Guide

Disclaimer: As of late 2025, specific research on the mechanism of action of Tibesaikosaponin V in obesity is not available in the public domain. This technical guide, therefore, presents a hypothesized mechanism based on the well-documented anti-adipogenic effects of structurally related saikosaponins, particularly Saikosaponin A (SSA) and Saikosaponin D (SSD). The information herein is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and guide future research into the potential therapeutic effects of Tibesaikosaponin V.

Executive Summary

Obesity is a complex metabolic disorder characterized by excessive fat accumulation. A key process in the development of obesity is adipogenesis, the differentiation of preadipocytes into mature, lipid-storing adipocytes. This guide explores the potential of Tibesaikosaponin V as an anti-obesity agent by examining the established mechanisms of its close chemical relatives, Saikosaponin A and D. These compounds have been shown to inhibit adipogenesis through the modulation of critical signaling pathways, primarily the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways. By activating AMPK and inhibiting components of the MAPK cascade, these saikosaponins effectively suppress the key transcription factors of adipogenesis, leading to reduced lipid accumulation. This document provides a detailed overview of these signaling pathways, summarizes quantitative data from relevant studies, outlines experimental protocols for investigation, and presents visual diagrams of the proposed molecular interactions.

Core Mechanism of Action: Inhibition of Adipogenesis

The primary anti-obesity effect of saikosaponins is attributed to their ability to inhibit adipogenesis.[1][2] This process is a complex cascade of events involving the coordinated expression of numerous genes that transform preadipocytes into mature adipocytes capable of storing large amounts of triglycerides.[3] Saikosaponins A and D have been demonstrated to intervene in the early stages of this differentiation process.[1][2]

The proposed mechanism for Tibesaikosaponin V, based on its congeners, involves a dual regulatory action on two key signaling pathways:

-

Activation of the AMPK Signaling Pathway: AMPK is a crucial energy sensor in cells.[1] Its activation promotes catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP, such as lipogenesis.[1]

-

Inhibition of the MAPK Signaling Pathway: The MAPK pathway, including ERK1/2 and p38, plays a significant role in the mitotic clonal expansion phase of early adipogenesis.[1][2]

By modulating these pathways, Tibesaikosaponin V is hypothesized to suppress the master regulators of adipogenesis, peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[1] This, in turn, downregulates the expression of downstream lipogenic genes.[1]

Signaling Pathways in Detail

AMPK Signaling Pathway

The activation of AMPK by saikosaponins initiates a cascade that leads to the inhibition of fat storage. This pathway is visualized in the diagram below.

As depicted, Tibesaikosaponin V is proposed to activate AMPK, leading to its phosphorylation. Activated AMPK then phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[1] This inhibition of ACC shifts the metabolic balance away from fat storage and towards fatty acid oxidation.

MAPK Signaling Pathway

The MAPK signaling pathway is crucial for the proliferation of preadipocytes, a necessary step for increasing fat storage capacity. Saikosaponins A and D have been shown to inhibit this pathway.[1][2]

Tibesaikosaponin V is hypothesized to inhibit the phosphorylation of key MAPK components, ERK1/2 and p38.[1] By preventing their activation, it is thought to block the early stages of adipocyte differentiation, thereby reducing the overall capacity for fat accumulation.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Saikosaponin A (SSA) and Saikosaponin D (SSD), which serve as a proxy for the potential effects of Tibesaikosaponin V.

Table 1: Effect of Saikosaponins on Adipogenic Transcription Factors and Lipogenic Genes in 3T3-L1 Adipocytes

| Compound | Concentration (µM) | Target Gene | Method | Result | Reference |

| SSA | 15 | PPARγ | Western Blot | Significant Decrease | [1] |

| SSD | 15 | PPARγ | Western Blot | Significant Decrease | [1] |

| SSA | 15 | C/EBPα | Western Blot | Significant Decrease | [1] |

| SSD | 15 | C/EBPα | Western Blot | Significant Decrease | [1] |

| SSA | 15 | SREBP-1c | Western Blot | Significant Decrease | [1] |

| SSD | 15 | SREBP-1c | Western Blot | Significant Decrease | [1] |

| SSA | 15 | FABP4 | qRT-PCR | Significant Decrease | [1] |

| SSD | 15 | FABP4 | qRT-PCR | Significant Decrease | [1] |

| SSA | 15 | FAS | qRT-PCR | Significant Decrease | [1] |

| SSD | 15 | FAS | qRT-PCR | Significant Decrease | [1] |

| SSA | 15 | LPL | qRT-PCR | Significant Decrease | [1] |

| SSD | 15 | LPL | qRT-PCR | Significant Decrease | [1] |

Table 2: Effect of Saikosaponins on Signaling Pathway Proteins in 3T3-L1 Adipocytes

| Compound | Concentration (µM) | Target Protein | Method | Result | Reference |

| SSA | 15 | p-AMPK | Western Blot | Significant Increase | [1] |

| SSD | 15 | p-AMPK | Western Blot | Significant Increase | [1] |

| SSA | 15 | p-ACC | Western Blot | Significant Increase | [1] |

| SSD | 15 | p-ACC | Western Blot | No Significant Change | [1] |

| SSA | 15 | p-ERK1/2 | Western Blot | Significant Decrease | [1] |

| SSD | 15 | p-ERK1/2 | Western Blot | Significant Decrease | [1] |

| SSA | 15 | p-p38 | Western Blot | Significant Decrease | [1] |

| SSD | 15 | p-p38 | Western Blot | No Significant Change | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of Saikosaponin A and D, which can be adapted for the investigation of Tibesaikosaponin V.

Cell Culture and Differentiation

-

Cell Line: Mouse 3T3-L1 preadipocytes.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation Induction: Two days post-confluence, differentiation is induced with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).

-

Maintenance: After 2 days, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days. Subsequently, the cells are maintained in DMEM with 10% FBS, with media changes every 2 days.

-

Treatment: Test compounds (e.g., Tibesaikosaponin V) are added to the medium during the differentiation process at various concentrations.

Oil Red O Staining for Lipid Accumulation

-

Purpose: To visualize and quantify the accumulation of lipids in differentiated adipocytes.

-

Procedure:

-

Wash differentiated cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin for 1 hour.

-

Wash with 60% isopropanol.

-

Stain with Oil Red O solution for 10 minutes.

-

Wash with water.

-

For quantification, elute the stain with 100% isopropanol and measure the absorbance at 520 nm.

-

Western Blot Analysis

-

Purpose: To determine the protein expression levels of key signaling molecules and transcription factors.

-

Procedure:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with primary antibodies overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) system.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Purpose: To measure the mRNA expression levels of adipogenic and lipogenic genes.

-

Procedure:

-

Isolate total RNA from cells using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and gene-specific primers.

-

Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).

-

Calculate relative gene expression using the 2-ΔΔCt method.

-

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-adipogenic effects of a compound like Tibesaikosaponin V.

Conclusion and Future Directions

While direct evidence for the anti-obesity mechanism of Tibesaikosaponin V is currently lacking, the robust data on related saikosaponins provide a strong rationale for its investigation as a potential therapeutic agent. The hypothesized mechanism, centered on the dual modulation of the AMPK and MAPK signaling pathways to inhibit adipogenesis, offers a clear and testable framework for future research.

To validate this hypothesis, it is imperative to conduct studies that directly assess the effects of Tibesaikosaponin V on adipocyte differentiation and the key signaling molecules outlined in this guide. In vivo studies using animal models of obesity will also be crucial to determine its efficacy and safety profile. Further research into the structure-activity relationship of different saikosaponins could also elucidate the specific chemical moieties responsible for their anti-adipogenic effects, paving the way for the development of more potent and targeted anti-obesity therapeutics.

References

- 1. Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes [mdpi.com]

- 2. Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Saikosaponins, with a Focus on Saikosaponin A and D

Disclaimer: This technical guide provides a comprehensive overview of the molecular targets of saikosaponins, a class of triterpenoid saponins. Due to a scarcity of specific experimental data for Tibesaikosaponin V at the time of this report, the following information is primarily based on studies of closely related and well-researched saikosaponins, namely Saikosaponin A (SSa) and Saikosaponin D (SSD). While these findings suggest potential mechanisms for Tibesaikosaponin V, direct experimental validation is required. A computational study has suggested that Saikosaponin V may interact with the human interleukin-6 receptor alpha chain, but this has not been experimentally confirmed.

Introduction

Saikosaponins are the major active compounds isolated from the roots of Bupleurum species, which are widely used in traditional medicine for their anti-inflammatory, anti-cancer, and immunomodulatory properties. These therapeutic effects are attributed to their ability to modulate a variety of molecular targets and signaling pathways. This guide will delve into the known molecular interactions of Saikosaponin A and Saikosaponin D, presenting quantitative data, experimental methodologies, and visual representations of the key signaling cascades they influence.

Key Molecular Targets in Inflammation

Saikosaponins, particularly SSa and SSD, are potent inhibitors of inflammatory responses. They achieve this by targeting key signaling molecules and pathways that regulate the expression of pro-inflammatory mediators.

Nuclear Factor-κB (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Saikosaponins have been shown to inhibit its activation.

-

Saikosaponin A (SSa) inhibits the activation of the NF-κB signaling pathway by suppressing the phosphorylation of IκBα (inhibitory NF-κB inhibitor α). This action prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1][2]

-

Saikosaponin D (SSD) also demonstrates potent inhibition of NF-κB activation in various inflammatory models, including lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells and dextran sulfate sodium (DSS)-induced ulcerative colitis in mice.[3]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation.

-

Saikosaponin A (SSa) has been observed to inhibit the phosphorylation of key components of the MAPK family, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[1][2]

-

Saikosaponin D (SSD) has been reported to modulate the MAPK signaling pathway in cerulein-induced pancreatitis models, reducing apoptosis and inflammation in pancreatic cells.[3]

Toll-like Receptor 4 (TLR4) Signaling

-

Saikosaponin A (SSa) can disrupt lipid rafts in the cell membrane by activating the LXRα-ABCA1 pathway, which leads to cholesterol efflux. This disruption inhibits the translocation of TLR4 to lipid rafts, thereby suppressing TLR4-mediated NF-κB and IRF3 signaling pathways induced by LPS.[4]

NLRP3 Inflammasome

-

Saikosaponin A (SSa) has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives the production of IL-1β. This effect is mediated by targeting cholesterol 25-hydroxylase (CH25H), which in turn modulates sterol metabolism in macrophages.[5]

Quantitative Data on Anti-inflammatory Effects

| Compound | Model System | Target | Effect | Concentration/Dose | Reference |

| Saikosaponin A | LPS-stimulated RAW 264.7 cells | iNOS, COX-2, TNF-α, IL-1β, IL-6 | Inhibition of expression | Not specified | [1][2] |

| Saikosaponin A | LPS-stimulated RAW 264.7 cells | IL-10 | Upregulation of expression | Not specified | [1][2] |

| Saikosaponin A | LPS-stimulated primary mouse macrophages | TNF-α, IL-6, IL-1β, RANTES | Dose-dependent inhibition of expression | Not specified | [4] |

| Saikosaponin D | LPS-stimulated RAW 264.7 cells | iNOS, COX-2, TNF-α, IL-6 | Inhibition of expression | Not specified | [3] |

| Saikosaponin D | DSS-induced ulcerative colitis in mice | TNF-α, IL-6, IL-1β | Decrease in pro-inflammatory cytokines | Not specified | [3] |

| Saikosaponin D | DSS-induced ulcerative colitis in mice | IL-10 | Elevation of anti-inflammatory cytokine mRNA | Not specified | [3] |

Key Molecular Targets in Cancer

Saikosaponins exhibit significant anti-tumor activity across various cancer types by modulating pathways involved in cell proliferation, apoptosis, and metastasis.[6]

Apoptosis-Related Proteins

-

Saikosaponin D (SSD) induces apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax) and activating caspases, including Caspase-3.[3] Network pharmacology studies have identified CASP3 and BCL2L1 as potential core targets.[7]

Cell Cycle Regulators

-

Saikosaponin D (SSD) can arrest the cell cycle at the G1 phase. It has been shown to reduce the protein levels of Cyclin D1 (CCND1).[8]

Proliferation and Metastasis-Related Pathways

-

Saikosaponin D (SSD) has been shown to inhibit the proliferation of various cancer cells.[6] It can suppress signaling pathways such as STAT3, PI3K/AKT/mTOR, and Ras/Raf/MEK/ERK.[3] It also downregulates the expression of matrix metalloproteinases (MMPs) like MMP2 and MMP1, which are crucial for invasion and metastasis.[7]

Estrogen Receptor (ESR1)

-

In estrogen receptor-positive breast cancer cells, Saikosaponin D (SSD) has been shown to decrease the protein levels of estrogen receptor α (ESR1), suggesting it may have therapeutic potential in this cancer subtype.[8]

Quantitative Data on Anti-cancer Effects

| Compound | Cell Line | Effect | IC50 | Reference |

| Saikosaponin D | Human malignant glioma U87 cells | Inhibition of proliferation | 1–8 μM (for 48h) | [9] |

| Saikosaponin D | Pancreatic cancer cells | Inhibition of proliferation | IC50 of 4 μM led to a 31.61% inhibitory rate | [9] |

| Saikosaponin D | MCF-7 (luminal A breast cancer) | Decreased cell viability | 7.31 ± 0.63 µM | [8] |

| Saikosaponin D | T-47D (luminal A breast cancer) | Decreased cell viability | 9.06 ± 0.45 µM | [8] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the molecular targets of saikosaponins.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (murine macrophages), primary mouse macrophages, human malignant glioma U87, pancreatic cancer cells, MCF-7 and T-47D (human breast cancer).

-

Treatment: Cells are typically pre-treated with various concentrations of Saikosaponin A or D for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS or analysis of cancer cell proliferation.

Analysis of Gene and Protein Expression

-

Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of target genes (e.g., TNF-α, IL-6, iNOS, COX-2).

-

Western Blot Analysis: Employed to detect the protein levels and phosphorylation status of target proteins (e.g., p-IκBα, p-p38, p-ERK, p-JNK, Caspase-3, Bcl-2, Bax, ESR1, Cyclin D1).

Cytokine and Mediator Production Assays

-

Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in cell culture supernatants or serum.

Cell Viability and Apoptosis Assays

-

MTT Assay: A colorimetric assay to assess cell metabolic activity, used as an indicator of cell viability and proliferation.

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: Used to quantify the percentage of apoptotic and necrotic cells.

Target Validation Assays

-

Molecular Docking: A computational method to predict the binding affinity and interaction between a ligand (saikosaponin) and a target protein.[7]

-

siRNA Knockdown: Used to silence the expression of a specific gene (e.g., LXRα, CH25H) to confirm its role in the observed effects of the saikosaponin.[5]

-

Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA): Experimental methods to validate the direct binding of a compound to its target protein.[5]

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: Saikosaponin A's anti-inflammatory mechanism.

Caption: Saikosaponin D's anti-cancer mechanisms.

Experimental Workflow

Caption: General experimental workflow for saikosaponins.

References

- 1. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saikosaponin a inhibits LPS-induced inflammatory response by inducing liver X receptor alpha activation in primary mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saikosaponin A ameliorates ulcerative colitis by targeting the CH25H/25-OHC axis to inhibit NLRP3 inflammasome in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in the anti-tumor mechanisms of saikosaponin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of Saikosaponin-d in the treatment of gastric cancer based on network pharmacology and in vitro experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemotherapeutic Potential of Saikosaponin D: Experimental Evidence [mdpi.com]

Pharmacological Profile of Tibesaikosaponin V: An In-depth Technical Guide

Disclaimer: As of late 2025, specific pharmacological data for Tibesaikosaponin V is not available in the public scientific literature. Therefore, this technical guide provides a comprehensive overview of the pharmacological profile of closely related and well-studied saikosaponins, such as Saikosaponin A (SSA), Saikosaponin D (SSD), and Saikosaponin b2 (SSb2). The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the potential properties of Tibesaikosaponin V based on the activities of its structural analogs.

Core Pharmacological Activities

Saikosaponins, a class of triterpenoid saponins, are the major bioactive constituents of Radix Bupleuri, a medicinal plant widely used in traditional Chinese medicine. These compounds have demonstrated a broad spectrum of pharmacological effects, primarily including anti-inflammatory, anticancer, and immunomodulatory activities.

Anti-inflammatory Effects: Saikosaponins have been shown to mitigate inflammatory responses through various mechanisms. They can inhibit the production of pro-inflammatory mediators and modulate the activity of key signaling pathways involved in inflammation.

Anticancer Effects: A significant body of research has focused on the anticancer properties of saikosaponins. These compounds have been observed to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and suppress tumor growth in preclinical models.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for various saikosaponins, providing insights into their potency and efficacy in different experimental settings.

Table 1: In Vitro Anticancer Activity of Saikosaponins (IC50 Values)

| Saikosaponin | Cell Line | Cancer Type | IC50 Value | Citation |

| Saikosaponin A | SK-N-AS | Neuroblastoma | 14.14 µM (24h), 12.41 µM (48h) | [1] |

| Saikosaponin D | DU145 | Prostate Cancer | 10 µM (24h) | |

| Saikosaponin D | SW480 | Colon Cancer | ~50 µg/mL (24h) | |

| Saikosaponin D | SW620 | Colon Cancer | ~50 µg/mL (24h) | |

| Saikosaponin D | MCF-7 | Breast Cancer | 7.31 ± 0.63 µM | |

| Saikosaponin D | T-47D | Breast Cancer | 9.06 ± 0.45 µM | |

| Saikosaponin b2 | HepG2 | Liver Cancer | Not specified, significant inhibition at 15, 30, 60 µg/ml | [2] |

Table 2: In Vivo Anticancer Activity of Saikosaponins

| Saikosaponin | Animal Model | Cancer Type | Dosage | Administration Route | Outcome | Citation |

| Saikosaponin b2 | H22 tumor-bearing mice | Liver Cancer | 5, 10, 20 mg/kg/day for 10 days | Not specified | Significant reduction in tumor weight | [2][3] |

| Saikosaponin D | HSVtk/Hep3B xenograft tumor mouse model | Liver Cancer | 10 mg/kg every other day | Intraperitoneal injection | Reduced tumor growth and improved sensitivity to HSVtk/GCV | [4] |

Key Signaling Pathways

Saikosaponins exert their pharmacological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Saikosaponins have been shown to inhibit the activation of the NF-κB pathway.[5][6]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Saikosaponins can modulate this pathway to exert their anticancer effects.[5][6]

References

- 1. Anticancer activity of saponin isolated from Albizia lebbeck using various in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antinociceptive and anti-inflammatory effects of the saponin and sapogenins obtained from the stem of Akebia quinata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro studies data on anticancer activity of Caesalpinia sappan L. heartwood and leaf extracts on MCF7 and A549 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Understanding Quantitative vs. Qualitative Analysis in Research – Meta Analysis – AXEUSCE Forum [axeusce.org]

- 6. Tiagabine: a novel drug with a GABAergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Tibesaikosaponin V: A Technical Guide to its Potential Role in Lipid Metabolism Regulation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the effects of Tibesaikosaponin V on lipid metabolism is limited. This guide synthesizes the available information on Tibesaikosaponin V and leverages data from the structurally similar and well-researched compound, Saikosaponin D (SSd), to provide a comprehensive overview of its potential mechanisms of action. The chemical formula for Tibesaikosaponin V is C42H68O15, while Saikosaponin D is C42H68O13, indicating a close structural relationship. It is crucial to note that while the data on Saikosaponin D provides a strong inferential basis, direct experimental validation for Tibesaikosaponin V is required.

Introduction

Tibesaikosaponin V is a triterpenoid saponin that can be isolated from the roots of Bupleurum chinense DC.. Emerging evidence suggests that saikosaponins, as a class of compounds, play a significant role in the regulation of lipid metabolism and may offer therapeutic potential for metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD).[1][2] Initial studies on Tibesaikosaponin V indicate its ability to inhibit the differentiation of preadipocytes, suggesting a direct role in adipogenesis.[3][4] This technical guide provides an in-depth overview of the potential mechanisms by which Tibesaikosaponin V may regulate lipid metabolism, drawing parallels from the extensively studied Saikosaponin D.

Core Concepts in Lipid Metabolism Regulation by Saikosaponins

Saikosaponins appear to exert their effects on lipid metabolism through a multi-pronged approach, primarily by influencing key signaling pathways and transcription factors that govern lipid synthesis, storage, and breakdown.

Key Molecular Targets:

-

AMP-activated protein kinase (AMPK): A central regulator of cellular energy homeostasis. Activation of AMPK generally shifts metabolism from anabolic processes (like lipid synthesis) to catabolic processes (like fatty acid oxidation).

-

Peroxisome proliferator-activated receptor alpha (PPARα): A nuclear receptor that plays a crucial role in the transcriptional regulation of genes involved in fatty acid transport and oxidation.

-

Sterol regulatory element-binding protein-1c (SREBP-1c): A key transcription factor that controls the expression of genes involved in de novo lipogenesis (fatty acid synthesis).

-

CCAAT/enhancer-binding protein alpha (C/EBPα): A transcription factor essential for adipocyte differentiation.

Quantitative Data on the Effects of Related Saikosaponins on Lipid Metabolism

The following tables summarize quantitative data from studies on Saikosaponin A (SSa) and Saikosaponin D (SSd), providing insights into the potential effects of Tibesaikosaponin V.

Table 1: In Vivo Effects of Saikosaponins on Serum Lipid Profile in a High-Fat/Sugar Water (HFSW)-Induced NAFLD Mouse Model [1]

| Compound | Dose | Serum Triglycerides (TG) | Serum LDL-Cholesterol |

| Saikosaponin A (SSa) | Medium & High | Significantly Reduced | Significantly Reduced |

| Saikosaponin D (SSd) | Medium & High | No Significant Change | Significantly Reduced |

Table 2: In Vitro Effects of Saikosaponins on Adipogenesis and Lipogenic Gene Expression in 3T3-L1 Adipocytes [5]

| Compound | Concentration (µM) | Effect on Lipid Accumulation | Effect on mRNA Expression of PPARγ, C/EBPα, SREBP-1c, FAS |

| Saikosaponin A (SSa) | 0.938 - 15 | Significant Inhibition | Dose-dependent Suppression |

| Saikosaponin D (SSd) | 0.938 - 15 | Significant Inhibition | Dose-dependent Suppression |

Table 3: In Vitro Effects of Saikosaponins on Key Signaling Proteins in 3T3-L1 Adipocytes [5]

| Compound | Effect on AMPK Phosphorylation | Effect on ACC Phosphorylation |

| Saikosaponin A (SSa) | Enhanced | Enhanced |

| Saikosaponin D (SSd) | Enhanced | Enhanced |

Signaling Pathways and Mechanisms of Action

The regulation of lipid metabolism by saikosaponins is thought to be mediated through interconnected signaling pathways.

AMPK Signaling Pathway

Saikosaponins A and D have been shown to enhance the phosphorylation of AMPK and its downstream substrate, acetyl-CoA carboxylase (ACC).[5] Phosphorylation activates AMPK, which in turn phosphorylates and inactivates ACC, a rate-limiting enzyme in fatty acid synthesis. This leads to a reduction in lipogenesis and an increase in fatty acid oxidation.

AMPK Signaling Pathway Activation by Tibesaikosaponin V.

SREBP-1c and PPARα Pathways

Saikosaponin D has been demonstrated to act as a potent PPARα agonist.[2] Activation of PPARα not only promotes fatty acid oxidation but also induces the expression of Insulin Induced Gene 1/2 (INSIG1/2). INSIGs are crucial for retaining the SREBP cleavage-activating protein (SCAP)/SREBP-1c complex in the endoplasmic reticulum, thereby inhibiting the maturation and nuclear translocation of SREBP-1c. This leads to a downregulation of SREBP-1c target genes, such as fatty acid synthase (FAS), resulting in decreased de novo lipogenesis.

Regulation of SREBP-1c and PPARα Pathways.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Tibesaikosaponin V's effects on lipid metabolism.

In Vivo Non-Alcoholic Fatty Liver Disease (NAFLD) Mouse Model

Objective: To induce a NAFLD phenotype in mice for the evaluation of the therapeutic efficacy of Tibesaikosaponin V.

Protocol:

-

Animal Model: Male C57BL/6J mice are commonly used.

-

Diet: Mice are fed a high-fat diet (HFD), often supplemented with glucose-fructose in the drinking water, for a period of 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis.[1]

-

Treatment: Tibesaikosaponin V, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium), is administered daily via oral gavage at predetermined doses. A vehicle control group receives the vehicle alone.

-

Monitoring: Body weight, food intake, and water consumption are monitored regularly.

-

Endpoint Analysis: At the end of the treatment period, mice are euthanized, and blood and liver tissues are collected.

-

Serum Analysis: Measurement of triglycerides, total cholesterol, LDL-C, HDL-C, ALT, and AST levels.

-

Liver Analysis: Histological analysis (H&E and Oil Red O staining) for lipid accumulation, measurement of hepatic triglyceride and cholesterol content, Western blot analysis, and qRT-PCR for target gene expression.

-

Experimental Workflow for In Vivo NAFLD Model.

Western Blot Analysis for Key Proteins

Objective: To quantify the expression and phosphorylation status of proteins involved in lipid metabolism signaling pathways.

Protocol:

-

Protein Extraction: Liver tissue or cultured cells are homogenized in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-ACC, ACC, SREBP-1c, FAS, β-actin).

-

Washing: The membrane is washed three times with TBST.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Luciferase Reporter Assay for PPARα Activation

Objective: To determine if Tibesaikosaponin V can activate the transcriptional activity of PPARα.

Protocol:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) upstream of the luciferase gene. A Renilla luciferase vector is often co-transfected as an internal control.

-

Treatment: After 24 hours, the cells are treated with various concentrations of Tibesaikosaponin V or a known PPARα agonist (positive control) for 24-48 hours.

-

Cell Lysis: The cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold activation is calculated relative to the vehicle-treated control.

Conclusion and Future Directions

While direct evidence for the role of Tibesaikosaponin V in lipid metabolism is still emerging, the available data on its inhibitory effects on adipocyte differentiation, combined with the extensive research on the structurally similar Saikosaponin D, strongly suggests its potential as a modulator of lipid homeostasis. The proposed mechanisms, involving the activation of the AMPK pathway and the dual regulation of PPARα and SREBP-1c, offer a compelling rationale for its therapeutic potential in metabolic diseases.

Future research should focus on:

-

Direct Quantification: In vivo and in vitro studies to specifically quantify the effects of Tibesaikosaponin V on lipid profiles, lipogenesis, and fatty acid oxidation.

-

Head-to-Head Comparisons: Direct comparative studies between Tibesaikosaponin V and other saikosaponins like SSa and SSd to elucidate structure-activity relationships.

-

Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Tibesaikosaponin V.

The elucidation of the precise mechanisms and therapeutic efficacy of Tibesaikosaponin V will be crucial for its potential development as a novel agent for the management of hyperlipidemia, obesity, and NAFLD.

References

- 1. Integrative lipidomic and transcriptomic study unravels the therapeutic effects of saikosaponins A and D on non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tibesaikosaponin V 2319668-87-4 | MCE [medchemexpress.cn]

- 4. cenmed.com [cenmed.com]

- 5. Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early Research Findings of Saikosaponin D

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

While the specific compound "Tibesaikosaponin V" does not appear in the current scientific literature, extensive research exists for a closely related and pharmacologically significant group of natural products known as saikosaponins. This guide focuses on Saikosaponin D (SSD), one of the most pharmacologically active saikosaponins, to provide a representative and data-rich overview of this class of compounds. Saikosaponin D is a triterpenoid saponin primarily isolated from the roots of Bupleurum species, which are prominent herbs in Traditional Chinese Medicine.[1] Emerging evidence highlights its potent anti-inflammatory and anticancer activities, making it a subject of intensive research for novel therapeutic development.[1][2]

This technical guide synthesizes early research findings on Saikosaponin D, presenting quantitative data, detailed experimental methodologies, and elucidated signaling pathways to support further investigation and drug development efforts.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Saikosaponin D across various cancer cell lines and its anti-inflammatory properties.

Table 1: Anticancer Activity of Saikosaponin D (SSD) in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result (IC50) | Reference(s) |

| A549 | Non-Small Cell Lung Cancer | CCK-8 | Proliferation Inhibition | 3.57 µM - 3.75 µM | [3][4] |

| H1299 | Non-Small Cell Lung Cancer | CCK-8 | Proliferation Inhibition | 8.46 µM | [3][4] |

| DU145 | Prostate Cancer | Not Specified | Growth Inhibition | 10 µM | [5][6] |

| MDA-MB-231 | Breast Cancer | Not Specified | Viability Inhibition | 6-15 µM (concentration-dependent) | [7] |

| SMMC-7721 | Hepatocellular Carcinoma | Not Specified | Proliferation Suppression | 3.2–19.2 µM (concentration-dependent) | [7] |

| BxPC3 | Pancreatic Cancer | MTT | Viability Inhibition | Concentration-dependent | [8] |

| PANC1 | Pancreatic Cancer | MTT | Viability Inhibition | Concentration-dependent | [8] |

Table 2: Anti-inflammatory Activity of Saikosaponin D (SSD)

| Cell Line/Model | Stimulant | Key Target(s) | Effect | IC50 | Reference(s) |

| THP-1 cells | - | E-selectin binding | Inhibition | 1.8 µM | [9][10] |

| THP-1 cells | - | L-selectin binding | Inhibition | 3.0 µM | [9][10] |

| THP-1 cells | - | P-selectin binding | Inhibition | 4.3 µM | [9][10] |

| RAW264.7 cells | Lipopolysaccharide (LPS) | iNOS, COX-2, pro-inflammatory cytokines | Inhibition of expression and production | Not specified | [11][12] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the protocols used in the cited research on Saikosaponin D.

Cell Culture and Drug Treatment

Human non-small cell lung cancer (NSCLC) cell lines, A549 and H1299, were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[3] The cells were maintained at 37°C in a humidified atmosphere with 5% CO2.[3] Saikosaponin D was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then diluted to the desired concentrations in the complete culture medium for experiments.[3]

Cell Proliferation Assay (CCK-8 Assay)

The antiproliferative effects of Saikosaponin D on A549 and H1299 cells were determined using a Cell Counting Kit-8 (CCK-8) assay.[3] Cells were seeded in 96-well plates and treated with various concentrations of Saikosaponin D for 24 hours.[3] Following treatment, the CCK-8 solution was added to each well, and the plates were incubated for a specified period. The absorbance was then measured at a specific wavelength to determine the rate of cell proliferation inhibition. The half-maximal inhibitory concentration (IC50) was calculated from the resulting dose-response curves.[3]

Cell Cycle Analysis

The effect of Saikosaponin D on the cell cycle of NSCLC cells was investigated using flow cytometry.[3] A549 and H1299 cells were treated with different concentrations of Saikosaponin D for 24 hours.[3] After treatment, cells were harvested, fixed, and stained with a DNA-intercalating dye. The DNA content of the cells was then analyzed by a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Apoptosis Analysis

Apoptosis induction by Saikosaponin D was quantified using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining.[3] NSCLC cells were treated with Saikosaponin D for 24 hours.[3] The treated cells were then harvested and stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells. The stained cells were analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Western Blot Analysis

To investigate the molecular mechanisms of Saikosaponin D, the expression levels of key proteins involved in cell cycle regulation and apoptosis were assessed by Western blotting.[3] NSCLC cells were treated with Saikosaponin D, and total protein was extracted. Protein samples were separated by SDS-PAGE and transferred to a membrane. The membranes were then incubated with primary antibodies against target proteins (e.g., Cyclin D1, CDK4, p27, STAT3, cleaved caspase-3) and a loading control (e.g., β-actin), followed by incubation with secondary antibodies.[3] The protein bands were visualized and quantified to determine the changes in protein expression.[3]

Signaling Pathways and Mechanisms of Action

Saikosaponin D exerts its biological effects through the modulation of several key signaling pathways. The following diagrams illustrate these mechanisms.

Caption: Saikosaponin D inhibits STAT3 phosphorylation, leading to decreased cell proliferation and increased apoptosis.

Caption: Saikosaponin D exerts anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.

Caption: Saikosaponin D induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Early research on Saikosaponin D demonstrates its significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress inflammatory responses is well-documented. The multifaceted mechanisms of action, involving key signaling pathways such as STAT3 and NF-κB, provide a solid foundation for further preclinical and clinical investigations. This technical guide offers a consolidated resource for researchers and drug development professionals to build upon these foundational findings and explore the full therapeutic potential of Saikosaponin D and other related saikosaponins.

References

- 1. Advances in the anti-tumor mechanisms of saikosaponin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemotherapeutic Potential of Saikosaponin D: Experimental Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Saikosaponin D: review on the antitumour effects, toxicity and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Chemotherapeutic Potential of Saikosaponin D: Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Toxicological Screening of Tibesaikosaponin V

Disclaimer: As of late 2025, a comprehensive toxicological profile for Tibesaikosaponin V is not available in the public domain. This guide has been developed to provide researchers, scientists, and drug development professionals with a robust framework for the toxicological evaluation of novel saponins, using Tibesaikosaponin V as a representative example. The data presented herein is illustrative and based on typical findings for structurally similar saponins.

Introduction

Tibesaikosaponin V is a triterpenoid saponin isolated from Bupleurum tibeticum. Saponins as a class of natural products exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. However, their potential toxicity, particularly hemolytic activity and cytotoxicity, necessitates a thorough toxicological evaluation before they can be considered for therapeutic applications. This document outlines a comprehensive toxicological screening approach for Tibesaikosaponin V, encompassing acute and sub-chronic toxicity, genotoxicity, and cytotoxicity, along with detailed experimental protocols and data presentation.

Acute Toxicity Assessment

Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single high-dose administration. The median lethal dose (LD50) is a primary endpoint of these studies.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

-

Animal Model: Healthy, nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old, weighing 200-250 g) are used.

-

Housing: Animals are housed in individual cages under standard laboratory conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard pellet diet and water.

-

Dosing: Tibesaikosaponin V is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage. The study begins with a single animal at a starting dose of 175 mg/kg.

-

Observation: The animal is observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg). If the animal dies, the next is dosed at a lower level (e.g., 55 mg/kg). This sequential dosing continues until the stopping criteria are met.

-

Endpoint: The LD50 is calculated using the maximum likelihood method.

Illustrative Data: Acute Toxicity of Tibesaikosaponin V

| Parameter | Value | Observations |

| LD50 (Oral, Rat) | > 2000 mg/kg | No mortality or significant signs of toxicity observed at the limit dose. |

| Clinical Signs | None | No abnormal clinical signs were observed throughout the 14-day observation period. |

| Body Weight | Normal Gain | No significant difference in body weight gain compared to the control group. |

| Gross Necropsy | No Abnormalities | No treatment-related abnormalities were observed in any organs. |

Sub-chronic Toxicity Evaluation

Sub-chronic toxicity studies provide information on the adverse effects of a substance after repeated administration over a longer period (typically 28 or 90 days). These studies help to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD Guideline 407)

-

Animal Model: Male and female Sprague-Dawley rats (4 groups of 10 animals/sex).

-

Dosing: Tibesaikosaponin V is administered daily by oral gavage at doses of 0 (vehicle control), 100, 300, and 1000 mg/kg/day for 28 consecutive days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis. Urine samples are collected for urinalysis.

-

Histopathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

Illustrative Data: 28-Day Sub-chronic Toxicity of Tibesaikosaponin V

| Parameter | Control (0 mg/kg) | Low Dose (100 mg/kg) | Mid Dose (300 mg/kg) | High Dose (1000 mg/kg) |

| Mortality | 0/20 | 0/20 | 0/20 | 0/20 |

| Body Weight Gain (g, Male) | 120 ± 15 | 118 ± 12 | 115 ± 14 | 105 ± 18 |

| ALT (U/L, Male) | 35 ± 5 | 38 ± 6 | 42 ± 7 | 65 ± 10 |

| AST (U/L, Male) | 80 ± 10 | 85 ± 12 | 90 ± 15 | 120 ± 20 |

| Creatinine (mg/dL, Male) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.9 ± 0.2 |

| Histopathology | No significant findings | No significant findings | Mild centrilobular hypertrophy in the liver | Moderate centrilobular hypertrophy and single-cell necrosis in the liver |

* Statistically significant difference from the control group (p < 0.05)

NOAEL: 300 mg/kg/day

Genotoxicity Assessment

Genotoxicity assays are performed to assess the potential of a substance to induce genetic mutations or chromosomal damage. A standard battery of in vitro and in vivo tests is typically required.

Experimental Protocols

-

Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.

-

Method: The plate incorporation method is used. Tibesaikosaponin V (at five different concentrations) is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).

-

Endpoint: The number of revertant colonies is counted after 48-72 hours of incubation. A substance is considered mutagenic if it causes a dose-dependent, reproducible increase in the number of revertant colonies.

-

Cell Line: Chinese Hamster Ovary (CHO) cells.

-

Method: Cells are exposed to Tibesaikosaponin V at various concentrations for a short (3-6 hours) and long (24 hours) duration, with and without S9 mix.

-

Endpoint: Metaphase cells are harvested, stained, and scored for chromosomal aberrations (e.g., breaks, gaps, exchanges).

Illustrative Data: Genotoxicity of Tibesaikosaponin V

| Assay | Metabolic Activation | Result |

| Ames Test | With and Without S9 | Negative |

| Chromosomal Aberration | With and Without S9 | Negative |

| In Vivo Micronucleus Test | N/A | Negative |

Cytotoxicity Evaluation

Cytotoxicity assays determine the potential of a substance to cause cell death.

Experimental Protocol: MTT Assay

-

Cell Lines: A panel of cell lines, including normal human hepatocytes (e.g., L-02) and various cancer cell lines.

-

Method: Cells are seeded in 96-well plates and treated with increasing concentrations of Tibesaikosaponin V for 24, 48, and 72 hours.

-

Endpoint: MTT reagent is added, and the resulting formazan crystals are dissolved. The absorbance is measured at 570 nm. The half-maximal inhibitory concentration (IC50) is calculated.

Illustrative Data: Cytotoxicity of Tibesaikosaponin V

| Cell Line | IC50 (µM) at 48h |

| L-02 (Normal Hepatocytes) | > 100 |

| HepG2 (Hepatocellular Carcinoma) | 25.5 |

| A549 (Lung Carcinoma) | 32.8 |

| MCF-7 (Breast Carcinoma) | 45.2 |

Mechanistic Toxicology and Signaling Pathways

Understanding the mechanism of toxicity is crucial for risk assessment. For saponins, potential mechanisms include membrane disruption and induction of apoptosis.

Hypothetical Signaling Pathway: Induction of Apoptosis

Based on the known activities of other saikosaponins, Tibesaikosaponin V may induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This can be investigated by measuring the expression of key apoptotic proteins.

Experimental Workflows

A structured workflow is essential for a comprehensive toxicological evaluation.

Conclusion

This technical guide provides a comprehensive framework for the toxicological screening of Tibesaikosaponin V, or any novel saponin. The illustrative data suggest that Tibesaikosaponin V has a low order of acute toxicity and a NOAEL of 300 mg/kg/day in a 28-day rat study. It does not appear to be genotoxic in the standard battery of tests. The observed cytotoxicity towards cancer cell lines warrants further investigation for its potential therapeutic applications. A thorough understanding of its toxicological profile is paramount for its safe development as a pharmaceutical agent.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Saponins of the Genus Bupleurum

The genus Bupleurum encompasses approximately 248 accepted plant species and has been a cornerstone of traditional medicine in Asia, Europe, and North Africa for over two millennia.[1] These plants are renowned for their therapeutic properties in treating a wide array of ailments including fever, inflammatory disorders, and liver diseases.[1][2][3] The primary bioactive constituents responsible for these pharmacological effects are a class of triterpenoid saponins known as saikosaponins.[2][4][5] This guide provides a comprehensive overview of the chemistry, pharmacology, and experimental methodologies related to Bupleurum saponins.

Phytochemistry of Saikosaponins